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molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No. B082381
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
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Patent
US04012367

Procedure details

To a solution of 26.3 parts of methyl 2-amino-2-methylpropionate in methanol is added 70 parts of n-propylamine. The mixture is placed in a bomb and left at a temperature of 100° C. for one week. The solvents are then stripped off under reduced pressure. Distillation of the residual oil affords N1 -propyl-2-amino-2-methylpropionamide, boiling at 58° C. at 0.1 mm pressure.
[Compound]
Name
26.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:8])([CH3:7])[C:3](OC)=[O:4].[CH2:9]([NH2:12])[CH2:10][CH3:11]>CO>[CH2:9]([NH:12][C:3](=[O:4])[C:2]([NH2:1])([CH3:8])[CH3:7])[CH2:10][CH3:11]

Inputs

Step One
Name
26.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)OC)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left at a temperature of 100° C. for one week
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residual oil

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(C(C)(C)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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